![molecular formula C19H23FN2OS B2971219 1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol CAS No. 338421-87-7](/img/structure/B2971219.png)
1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol
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Overview
Description
This compound, also known as FPPP, is a molecule with the CAS Number: 338421-87-7 . It has a linear formula of C19H23FN2OS .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 . This indicates that the molecule contains a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylsulfanyl-modified propanol group.Physical And Chemical Properties Analysis
The molecular weight of this compound is 346.47 . It is a solid substance with a density of 1.3±0.1 g/cm3 . The boiling point is 509.4±50.0 °C at 760 mmHg .Scientific Research Applications
Analytical Method Development
The development of analytical methods for the detection and quantification of pharmaceutical compounds and their degradation products is crucial for quality control and stability studies. For instance, El-Sherbiny et al. (2005) demonstrated the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation of flunarizine hydrochloride (FLZ) and its degradation products. These techniques enable the analysis of FLZ in both its pure form and in dosage forms, providing a sensitive method for pharmaceutical analysis (El-Sherbiny et al., 2005).
Synthesis and Drug Development
The synthesis of complex molecules for pharmaceutical applications is a key area of research. Botteghi et al. (2001) outlined a process involving the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol as a critical step in synthesizing Fluspirilen and Penfluridol, two neuroleptic agents. This methodology showcases the importance of catalytic processes in the efficient synthesis of drug molecules (Botteghi et al., 2001).
Crystal Structure Analysis
Understanding the crystal structure of compounds can inform their chemical properties and interactions. The study by Deniz and Ibiş (2009) on the crystal structure of a related compound highlights the significance of structural analysis in predicting the behavior of chemical entities in various environments (Deniz & Ibiş, 2009).
Antitumor Activity
Research into the antitumor activities of chemical compounds contributes to the development of new cancer therapies. Naito et al. (2005) synthesized and evaluated a series of novel compounds for their cytotoxic activity against several tumor cell lines, demonstrating the potential of these compounds in cancer treatment (Naito et al., 2005).
Metabolic Studies
Investigating the metabolic pathways of drug candidates is essential for understanding their pharmacokinetics and potential interactions. Hvenegaard et al. (2012) studied the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved and the metabolites produced. This research provides insights into the drug's metabolism, crucial for its development and safety profile (Hvenegaard et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSPMHYRJHOPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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